molecular formula C17H15ClO3 B1300807 Windorphen CAS No. 19881-70-0

Windorphen

Cat. No. B1300807
CAS RN: 19881-70-0
M. Wt: 302.7 g/mol
InChI Key: VNRALGZMXHFBPG-WUKNDPDISA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Windorphen is a synthetic compound that has been studied for its potential therapeutic uses in laboratory and clinical settings. It is a derivative of the drug phenytoin, an anticonvulsant and mood stabilizer, and is structurally similar to its parent drug. Windorphen has been studied for its potential applications in the treatment of neurological diseases, such as epilepsy, Alzheimer’s disease, and Parkinson’s disease. In addition, Windorphen has been studied for its potential use as an antidepressant and anxiolytic. In

Scientific Research Applications

Selective Inhibition in Wnt Signaling

Windorphen has been identified as a compound that selectively inhibits the Wnt signal required for ventral development in a zebrafish model. This compound shows remarkable specificity towards β-catenin-1 function and is a selective inhibitor of p300 histone acetyltransferase, a coactivator associated with β-catenin. Its ability to selectively kill cancer cells with Wnt-activating mutations highlights its potential therapeutic applications in oncology (Hao et al., 2013).

Applications in Morphing Aeroelastic Structures

While not directly related to Windorphen, research in morphing aeroelastic structures, such as the SMorph (Smart Aircraft Morphing Technologies) project, demonstrates the breadth of scientific research in areas that could potentially intersect with the molecular pathways influenced by Windorphen. These projects explore novel structural concepts and design optimization in aeronautics (Miller et al., 2010).

Rigorous Scientific Research

The emphasis on rigor in scientific research, including the validation and reproducibility of biomedical research findings, is crucial in the context of Windorphen's application. Ensuring robust and unbiased experimental design and methodology is essential for clinical trials and further pharmaceutical developments involving Windorphen (Hofseth, 2017).

properties

IUPAC Name

(Z)-3-chloro-2,3-bis(4-methoxyphenyl)prop-2-enal
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H15ClO3/c1-20-14-7-3-12(4-8-14)16(11-19)17(18)13-5-9-15(21-2)10-6-13/h3-11H,1-2H3/b17-16+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VNRALGZMXHFBPG-WUKNDPDISA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C(=C(C2=CC=C(C=C2)OC)Cl)C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=CC=C(C=C1)/C(=C(\C2=CC=C(C=C2)OC)/Cl)/C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H15ClO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

302.7 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(Z)-3-Chloro-2,3-bis(4-methoxyphenyl)acrylaldehyde

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Reactant of Route 1
Windorphen
Reactant of Route 2
Reactant of Route 2
Windorphen
Reactant of Route 3
Windorphen
Reactant of Route 4
Windorphen
Reactant of Route 5
Windorphen

Citations

For This Compound
45
Citations
J Hao, A Ao, L Zhou, CK Murphy, AY Frist, JJ Keel… - Cell reports, 2013 - cell.com
… Windorphen exhibits remarkable specificity toward … windorphen is a selective inhibitor of p300 histone acetyltransferase, a coactivator that associates with b-catenin. Finally, windorphen …
Number of citations: 72 www.cell.com
HY Park, K Toume, MA Arai, SK Sadhu… - …, 2014 - Wiley Online Library
… A number of small-molecule inhibitors were identified, including windorphen,5 XAV939,6 IWP-2,7 and ICG-001.8 Windorphen was reported to be a potent inhibitor of Wnt signaling (IC …
K Ohishi, K Toume, MA Arai, T Koyano… - Journal of natural …, 2015 - ACS Publications
… Windorphen has been shown to disrupt the association between β-catenin and p300 and down-regulated the expression of targeted genes. A previous study demonstrated that IWP-2 …
Number of citations: 46 pubs.acs.org
FH Tran, JJ Zheng - Protein Science, 2017 - Wiley Online Library
… Windorphen, unlike ICG-001, disrupts interactions between β-catenin and p300 instead of CBP … prognosis in human colon cancers, windorphen may offer an advantage in treating it.47 …
Number of citations: 112 onlinelibrary.wiley.com
J Chang, HW Xavier, D Chen, Y Liu… - Natural Products as …, 2022 - books.google.com
Colorectal cancer (CRC) has become a global public health problem because of its high incidence and mortality rate worldwide. The previous clinical treatment for CRC mainly involves …
Number of citations: 0 books.google.com
MA Arai, Y Kofuji, Y Tanaka, N Yanase… - Organic & …, 2016 - pubs.rsc.org
Rocaglamides are bioactive natural compounds which have a cyclopenta[b]benzofuran core structure. The total synthesis of a reported natural product, 3′-hydroxymethylrocaglate (5), …
Number of citations: 16 pubs.rsc.org
S Zheng, J Liu, Y Wu, TL Huang… - Future Medicinal …, 2015 - Future Science
Background: The Wnt signaling pathway involves secreted glycoproteins that bind to the Frizzled family receptors to activate intracellular signal transduction events that regulate cell …
Number of citations: 17 www.future-science.com
NG Amado, D Predes, MM Moreno… - International journal of …, 2014 - mdpi.com
… While windorphen (WD) has been described as a Wnt inhibitor that specifically targets p300 histone acetyltransferase, disrupting its association with β-catenin [46]. NSC668036, 3289-…
Number of citations: 85 www.mdpi.com
JL Dahlin, KM Nelson, JM Strasser… - Nature …, 2017 - nature.com
Many compounds with potentially reactive chemical motifs and poor physicochemical properties are published as selective modulators of biomolecules without sufficient validation and …
Number of citations: 96 www.nature.com
A Richters, AN Koehler - Current medicinal chemistry, 2017 - ingentaconnect.com
… Windorphen was originally discovered in a chemical screen of 30,000 compounds to … Consecutive functional studies revealed that Windorphen targets the Cterminal transactivation …
Number of citations: 30 www.ingentaconnect.com

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.